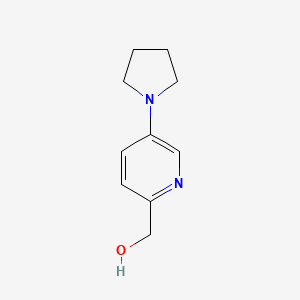

4-Chloro-3-iodo-6-nitro-1H-indazole

Vue d'ensemble

Description

4-Chloro-3-iodo-6-nitro-1H-indazole is a compound that belongs to the class of indazoles . Indazoles are important heterocycles in drug molecules and display versatile biological activities . They are nitrogen-containing heterocyclic compounds bearing a bicyclic ring structure made up of a pyrazole ring and a benzene ring .

Molecular Structure Analysis

Indazole usually contains two tautomeric forms: 1H-indazole and 2H-indazole . Since 1H-indazole is more thermodynamically stable than 2H-indazole, it is the predominant tautomer . The specific molecular structure of this compound is not available in the retrieved information.Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its molecular structure. For this compound, it is known to be a solid and should be stored in a dark place, in an inert atmosphere, at 2-8°C .Applications De Recherche Scientifique

Approches synthétiques

Les composés hétérocycliques contenant de l'indazole ont une grande variété d'applications médicinales . La synthèse des 1H- et 2H-indazoles a été au centre de recherches récentes . Les stratégies comprennent des réactions catalysées par des métaux de transition, des réactions de cyclisation réductrices et la synthèse de 2H-indazoles via la formation consécutive de liaisons C–N et N–N .

Applications médicinales

Les composés de l'indazole se sont avérés avoir des propriétés antihypertensives, anticancéreuses, antidépressives, anti-inflammatoires et antibactériennes . Ils peuvent également être utilisés comme inhibiteurs sélectifs de la phosphoinositide 3-kinase δ pour le traitement des maladies respiratoires .

Activité antitumorale

Une série de dérivés de l'indazole a été conçue et synthétisée par une stratégie d'hybridation moléculaire, et ces composés ont été évalués pour leurs activités inhibitrices contre les lignées cellulaires cancéreuses humaines . Parmi ceux-ci, le composé 6o a présenté un effet inhibiteur prometteur contre la lignée cellulaire K562 .

Induction de l'apoptose

Il a été confirmé que le composé 6o affecte l'apoptose et le cycle cellulaire, possiblement en inhibant les membres de la famille Bcl2 et la voie p53/MDM2 de manière dépendante de la concentration .

Régulation du cycle cellulaire

En plus d'induire l'apoptose, le composé 6o affecte également le cycle cellulaire, ce qui pourrait être un échafaudage prometteur pour développer un agent anticancéreux efficace et peu toxique .

Synthèse chimique

Le composé "4-Chloro-3-iodo-6-nitro-1H-indazole" peut être utilisé dans la synthèse d'autres molécules complexes .

Safety and Hazards

Orientations Futures

Indazole-containing derivatives, including 4-Chloro-3-iodo-6-nitro-1H-indazole, represent one of the most important heterocycles in drug molecules . They have gained considerable attention in the field of medicinal chemistry due to their versatile biological activities . Therefore, it is expected that future research will continue to explore the synthesis, properties, and potential applications of these compounds .

Mécanisme D'action

Target of Action

Indazole derivatives, a class of compounds to which 4-chloro-3-iodo-6-nitro-1h-indazole belongs, have been reported to exhibit a broad range of biological activities, suggesting they interact with multiple targets .

Mode of Action

Indazole derivatives are known to interact with their targets in various ways, often leading to changes in cellular processes . More research is needed to elucidate the exact mode of action of this compound.

Biochemical Pathways

Indazole derivatives are known to influence several biochemical pathways, depending on their specific structures and targets .

Result of Action

Indazole derivatives have been reported to exhibit various biological activities, suggesting they can induce a range of molecular and cellular effects .

Analyse Biochimique

Biochemical Properties

4-Chloro-3-iodo-6-nitro-1H-indazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins often involves binding to specific sites, leading to conformational changes that alter the protein’s activity. Additionally, this compound can form complexes with metal ions, which may further modulate its biochemical properties .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can activate or inhibit specific signaling pathways, leading to changes in cellular responses such as proliferation, differentiation, and apoptosis. Moreover, this compound can affect gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the transcriptional landscape of the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their activity. For instance, the compound may inhibit enzyme activity by binding to the active site, preventing substrate access. Alternatively, it can activate enzymes by inducing conformational changes that enhance their catalytic efficiency. Additionally, this compound can influence gene expression by interacting with DNA or RNA, thereby modulating transcription and translation processes .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are crucial for understanding its stability, degradation, and long-term effects on cellular function. The compound’s stability can be influenced by various factors, such as temperature, pH, and light exposure. Over time, this compound may undergo degradation, leading to the formation of byproducts that could affect its biological activity. Long-term studies have shown that the compound can have sustained effects on cellular function, including alterations in cell growth, differentiation, and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or promoting cell survival. At high doses, it can induce toxic or adverse effects, including cell death, tissue damage, and organ dysfunction. Threshold effects have been observed, where a specific dosage range elicits a maximal response, beyond which the effects plateau or become detrimental .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound can be metabolized through oxidation, reduction, or conjugation reactions, leading to the formation of metabolites with different biological activities. These metabolic transformations can influence the compound’s efficacy, toxicity, and overall pharmacokinetic profile .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes through passive diffusion or active transport mechanisms involving specific transporters or binding proteins. Once inside the cell, this compound can localize to various cellular compartments, such as the cytoplasm, nucleus, or mitochondria, where it exerts its effects. The distribution of the compound within tissues can be influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components .

Subcellular Localization

The subcellular localization of this compound is essential for understanding its activity and function. The compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it interacts with DNA or transcription factors to modulate gene expression. Alternatively, this compound can accumulate in the mitochondria, affecting mitochondrial function and energy metabolism .

Propriétés

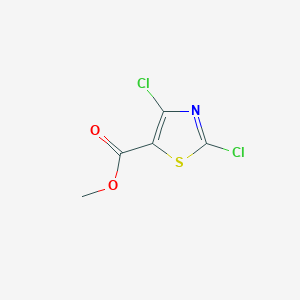

IUPAC Name |

4-chloro-3-iodo-6-nitro-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClIN3O2/c8-4-1-3(12(13)14)2-5-6(4)7(9)11-10-5/h1-2H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTLMWXADEHEFRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C(NN=C21)I)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClIN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50646179 | |

| Record name | 4-Chloro-3-iodo-6-nitro-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50646179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885519-25-5 | |

| Record name | 4-Chloro-3-iodo-6-nitro-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885519-25-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-3-iodo-6-nitro-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50646179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{1-[3-(Trifluoromethyl)benzyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1371796.png)

![[1-(4-Methylbenzyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1371797.png)

![3-Iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1371806.png)

![1-(1H-Pyrrolo[2,3-b]pyridin-5-yl)ethanone](/img/structure/B1371807.png)

![3-[(Piperidin-1-yl)methyl]benzoic acid hydrochloride](/img/structure/B1371809.png)

![N-methyl-1-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]methanamine](/img/structure/B1371810.png)